Welcome to the BenchChem Online Store!
molecular formula C8H18O B586344 6-Methylheptanol-d7 CAS No. 1795025-53-4

6-Methylheptanol-d7

Cat. No. B586344
M. Wt: 137.274
InChI Key: BWDBEAQIHAEVLV-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06953863B2

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-].[CH3:5][CH:6]([CH3:8])[O-].CC(C)[O-].[Al+3].C(O)CCCCCO.[CH:22]([OH:25])([CH3:24])C>>[CH2:22]([OH:25])[CH2:24][CH2:1][CH2:2][CH2:4][CH:6]([CH3:8])[CH3:5] |f:0.1.2.3|

Inputs

Step One
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
Step Two
Name
Quantity
108.4 g
Type
reactant
Smiles
C(CCCCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
began distilling off
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to remove the remaining isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
The material was cooled
ADDITION
Type
ADDITION
Details
by addition of more petroleum solvent

Outcomes

Product
Name
Type
Smiles
C(CCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06953863B2

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-].[CH3:5][CH:6]([CH3:8])[O-].CC(C)[O-].[Al+3].C(O)CCCCCO.[CH:22]([OH:25])([CH3:24])C>>[CH2:22]([OH:25])[CH2:24][CH2:1][CH2:2][CH2:4][CH:6]([CH3:8])[CH3:5] |f:0.1.2.3|

Inputs

Step One
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
Step Two
Name
Quantity
108.4 g
Type
reactant
Smiles
C(CCCCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
began distilling off
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to remove the remaining isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
The material was cooled
ADDITION
Type
ADDITION
Details
by addition of more petroleum solvent

Outcomes

Product
Name
Type
Smiles
C(CCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06953863B2

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-].[CH3:5][CH:6]([CH3:8])[O-].CC(C)[O-].[Al+3].C(O)CCCCCO.[CH:22]([OH:25])([CH3:24])C>>[CH2:22]([OH:25])[CH2:24][CH2:1][CH2:2][CH2:4][CH:6]([CH3:8])[CH3:5] |f:0.1.2.3|

Inputs

Step One
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
Step Two
Name
Quantity
108.4 g
Type
reactant
Smiles
C(CCCCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
began distilling off
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to remove the remaining isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
The material was cooled
ADDITION
Type
ADDITION
Details
by addition of more petroleum solvent

Outcomes

Product
Name
Type
Smiles
C(CCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.